Ethylenediamine

Catalog No.
S602855
CAS No.
107-15-3
M.F
C2H8N2
H2NCH2CH2NH2
C2H8N2
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine

CAS Number

107-15-3

Product Name

Ethylenediamine

IUPAC Name

ethane-1,2-diamine

Molecular Formula

C2H8N2
H2NCH2CH2NH2
C2H8N2

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N

SMILES

C(CN)N

Solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/
Sol in benzene unless insufficiently dried; slightly sol in ether
SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER
Water solubility = 1X10+6 mg/l
Miscible with water, oxygenated and aromatic solvents
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N

Researchers utilize various techniques to synthesize EDA derivatives, including:

  • Condensation reactions: EDA reacts with aldehydes, ketones, and carboxylic acids to form Schiff bases, imides, and amides, respectively .
  • Click chemistry: This approach involves the reaction of azides and alkynes, often incorporating EDA as an azide precursor, to produce diverse and complex molecules .
  • Metal complexation: EDA acts as a chelating agent, forming stable complexes with various metal ions due to its ability to donate multiple electron pairs. These metal-EDA complexes hold potential for applications in catalysis and biomimetic chemistry .

The characterization of newly synthesized EDA derivatives is crucial in scientific research. Researchers employ various techniques like:

  • Nuclear magnetic resonance (NMR) spectroscopy: This method provides detailed information about the molecular structure and environment of each atom in the molecule .
  • Fourier-transform infrared spectroscopy (FTIR): This technique helps identify functional groups present in the molecule based on their characteristic vibrational frequencies .
  • Mass spectrometry: This method determines the molecular weight and potential fragmentation patterns of the synthesized molecule .

These characterization techniques allow researchers to confirm the successful synthesis of the desired EDA derivative and understand its properties for further application in different research areas.

Materials Science Applications

Ethylenediamine plays a vital role in developing various functional materials for diverse applications.

  • Polymers: EDA serves as a precursor for numerous polymers, including polyamides (e.g., Nylon), polyimides, and polyetheramines. These polymers possess desirable properties like high strength, thermal stability, and flame retardancy, making them valuable in various fields like engineering, textiles, and electronics .
  • Metal-organic frameworks (MOFs): EDA-based MOFs are porous structures constructed from metal ions linked by organic ligands, including EDA. These MOFs exhibit high surface area and tunable pore sizes, making them valuable for gas storage, separation, and catalysis .
  • Hydrogels: EDA can be incorporated into hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels find applications in drug delivery, tissue engineering, and wound healing due to their biocompatibility and tunable properties .

The versatility of EDA allows researchers to design and synthesize various materials with tailored properties for specific applications in materials science.

Biomedical Applications

Ethylenediamine finds diverse applications in the field of biomedicine:

  • Drug delivery: EDA-based materials can be utilized as drug carriers due to their ability to bind to therapeutics and release them in a controlled manner .
  • Gene delivery: Researchers explore EDA-based materials for gene delivery applications due to their ability to condense DNA and facilitate its cellular uptake .
  • Biosensors: EDA can be employed in the development of biosensors due to its ability to interact with specific biomolecules, allowing for the detection of various biological targets .

Ethylenediamine is an organic compound with the molecular formula C₂H₈N₂, characterized as a colorless liquid with a strong ammonia-like odor. It is a basic amine and serves as a significant building block in chemical synthesis, particularly in the production of various industrial chemicals. Ethylenediamine is notable for being the simplest member of the polyethylene amines family, with an estimated production of around 500,000 tonnes in 1998 alone .

Due to its two amino groups. It can undergo:

  • Alkylation: Ethylenediamine can react with alkyl halides to form N-alkyl derivatives.
  • Formation of Chelates: As a bidentate ligand, it forms stable complexes with metal ions, such as cobalt and nickel, through coordination chemistry .
  • Reactions with Acids: When reacted with hydrochloric acid, ethylenediamine forms ethylenediamine dihydrochloride .

Ethylenediamine exhibits notable biological activity. It is recognized as a contact sensitizer capable of causing allergic reactions, including rashes and respiratory issues. Some derivatives of ethylenediamine are implicated in allergic responses, which can lead to symptoms such as fever and edema . Its role as a precursor in pharmaceuticals also highlights its significance in medicinal chemistry.

Ethylenediamine can be synthesized through several methods:

  • Industrial Synthesis:
    • From 1,2-Dichloroethane: This method involves treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium. The reaction generates hydrogen chloride, which forms a salt with the amine; sodium hydroxide is then added to liberate the amine .
    • From Ethanolamine: Another industrial route involves reacting ethanolamine with ammonia over nickel catalysts.
  • Laboratory Synthesis:
    • Ethylenediamine can also be produced by reacting ethylene glycol with urea under controlled conditions .

Ethylenediamine has diverse applications across various fields:

  • Chemical Manufacturing: It is used to produce numerous industrial chemicals, including polyurethanes and plasticizers.
  • Pharmaceuticals: Ethylenediamine serves as a precursor for drugs and chelating agents such as edetic acid (EDTA), which is vital in medicine for binding metal ions .
  • Agriculture: It is involved in the synthesis of fungicides and pesticides.
  • Polymer Production: Ethylenediamine is a key ingredient in producing dendrimers and other advanced materials .

Research into the interactions of ethylenediamine reveals its potential for forming complexes with various metals, enhancing its utility in catalysis and materials science. Studies have shown that its chelation properties allow it to stabilize metal ions effectively, making it valuable in coordination chemistry . Additionally, its biological interactions necessitate caution due to its sensitizing effects on human health.

Ethylenediamine shares structural similarities with several compounds that also contain amine functionalities. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
DiethylenetriamineTrisamineContains three amine groups; used in curing agents
TriethylenetetramineTetraamineFour amines; utilized in epoxy resin formulations
Propylene diamineDiamineDerived from propylene; used in polymer synthesis
HexamethylenediamineHexamineSix carbon chain; used in polyamide production
AminoethylpiperazinePiperazine derivativeContains a piperazine ring; used in pharmaceuticals

Ethylenediamine's uniqueness lies in its bifunctional nature, allowing it to act as both a ligand and a building block for more complex structures while maintaining significant reactivity due to its two amino groups .

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide.
Liquid
Colorless, viscous liquid with an ammonia-like odor; [NIOSH]
COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.
Colorless, viscous liquid with an ammonia-like odor.
Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]

Color/Form

Water-white liquid
Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

XLogP3

-2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

60.068748264 g/mol

Monoisotopic Mass

60.068748264 g/mol

Boiling Point

241 °F at 760 mmHg (EPA, 1998)
116-117 °C
117.00 to 118.00 °C. @ 760.00 mm Hg
117 °C
241 °F

Flash Point

93 °F (EPA, 1998)
93 °F
104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/
110 °F (closed cup)
33.9 °C (open cup), 43.3 °C (closed cup)
34 °C c.c.

Heavy Atom Count

4

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
2.07 (AIR= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float
0.898 @ 25 °C/4 °C
Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F)
Relative density (water = 1): 0.9
0.91

LogP

-2.04 (LogP)
log Kow = -2.04 @ pH 13
-2.04
-1.2

Odor

Ammonia-like

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
Odor Threshold High: 11.0 [mmHg]
Odor threshold from CHEMINFO
Water odor threshold: 16000 mg/l @ pKa of 10.0. Air odor threshold: 1.0 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.
Odor recognition in air= 3.40 ppm (purity not specified)
Odor low= 2.50 mg/cu m; Odor high= 28.0 mg/cu m

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides and ammonia/.

Melting Point

46 °F (EPA, 1998)
8.5 °C
11 °C
47 °F

UNII

60V9STC53F

Related CAS

27308-78-7
14852-17-6 (unspecified phosphate)
15467-15-9 (unspecified hydrochloride)
18299-54-2 (mono-hydrochloride)
20829-66-7 (dinitrate)
22029-36-3 (sulfate[1:1])
25723-52-8 (unspecified sulfate)
333-18-6 (di-hydrochloride)
5700-49-2 (di-hydriodide)
624-59-9 (di-hydrobromide)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Ethylenediamine is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

Medication (Vet): has been used as a urinary acidifier

Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices.
The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998)
12.1 [mmHg]
12.1 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.4
11 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.

Other CAS

107-15-3
18299-54-2
27308-78-7

Absorption Distribution and Excretion

After oral administration its bioavailability is about 0.34, due to a substantial first-pass effect.
Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration.
Vd = 0.133 l/kg
/Diamines/ are absorbed through the skin. /Diamines/
Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Urinary excretion was the primary route of elimination accounting for 42 to 65% of the admin radioactivity. Fecal excretion was 5-32%, depending upon the route. Six to 9% was eliminated via expired air in the form of CO2. At 48 hr, 11-21% of radioactivity remained in the various organs & the carcass. Thyroid, bone marrow, liver, and kidney contained relatively higher concn. The route of admin did not appear to change the metabolic profile. As the dosage incr from 5 to 50 to 500 mg/kg, there was a pattern of accumulation of ethylenediamine with a corresponding decr of metabolite formation.
Plasma concn of ethylenediamine (EDA) were examined after oral and iv admin of aminophylline (theophylline and ethylenediamine mixture) to 3 healthy subjects. Ethylenediamine was not detectable after 2 hr.
(14)C-Labeled ethylenediamine (EDA) was accumulated by slices of adult rat cerebral cortex, although the tissue:medium ratios were much lower than those for gamma-aminobutyric acid. EDA uptake was temp-dependent and appeared to take place by both sodium dependent and sodium independent mechanisms. Inhibition studies indicate that ethylenediamine may be transported in part by the small basic amino acid transport system and in part by polyamine systems shown to be present in brain tissue. Potassium-stimulated, calcium dependent release of radioactivity from brain slices labeled with (14)C-ethylenediamine in the presence of sodium ions was observed. Extracellular ethylenediamine stimulated the release of (3)H-gamma-aminobutyric acid and (3)H-labeled beta-alanine from preloaded slices, although gamma-aminobutyric acid and beta-alanine did not stimulate (14)C-ethylenediamine release. Apparently, extracellular ethylenediamine counter-exchanges with intracellular gamma-aminobutyric acid or beta-alanine, but ethylenediamine which is accumulated by the tissue is then bound or moved to pools not directly accessible to these amino acids.
Transdermal therapeutic systems /which/ employ rate controlling membranes affixed to skin deliver medication to the blood stream at a constant rate. The transdermal route of absorption bypasses the gastrointestinal tract and avoids first pass inactivation by the liver.

Metabolism Metabolites

Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Six to 9% of the admin radioactivity was eliminated via expired air in the form of (14)CO2. n-Acetylethylenediamine, a major metabolite, accounted for approx half of the urinary radioactivity. Depending on the dosage level, 2-49% of the radioactivity was unchanged parent cmpd. The route of admin did not appear to change the metabolic profile.

Associated Chemicals

Ethylenediamine dihydrochloride;333-18-6

Wikipedia

Ethylenediamine
Halazepam

Biological Half Life

Ethylenediamine has a short half life of ~0.55 hours.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Catalytic reaction of ethylene glycol or ethylene dichloride and ammonia (Ni or Cu catalysts are used)
Ethylenediamine is produced mainly by reacting ethylene chloride with aqueous or liquid ammonia at about 100 °C.
The reaction of ethanolamine with ammonia ... In a continuous procedure, ethanolamine, ammonia, and hydrogen are passed over a cobalt catalyst at 20 MPa and 150-230 °C.
Reaction of ethylene oxide with ammonia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
1,2-Ethanediamine: ACTIVE
1,2-Ethanediamine, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification is redistillation
Guard against sticking of ground-glass joint due to strong alkaline.

Analytic Laboratory Methods

ANALYTE: ETHYLENEDIAMINE. MATRIX: AIR. PROCEDURE: GAS CHROMATOGRAPHY ANALYSIS. RANGE: 0.2-7 MG/SAMPLE. PRECISION: 2-8% (ANALYTICAL).
ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/
NIOSH Method 2540. Determination of Ethylenediamine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples for the determination of ethylenediamine. The detection limit is 0.050 mg/cu m.
A METHOD FOR MONITORING EXPOSURE TO ETHYLENEDIAMINE (EDA) IN THE OCCUPATIONAL ENVIRONMENT IS DESCRIBED. ANALYSIS IS BY GAS CHROMATOGRAPHY. THE METHOD IS SENSITIVE TO 200 MUG/ML EDA AND CAN DETECT 1.0 PPM EDA IN SAMPLES COLLECTED FOR 4.5 HR AT A 300 CU CM/MIN FLOW.
For more Analytic Laboratory Methods (Complete) data for ETHYLENEDIAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ethylenediamine was determined in plasma and urine of a volunteer after oral and iv admin of aminophylline, using reversed-phase high pressure liq chromatography (HPLC) with UV detection. The lower limit of detection is 0.05 mug/mL.

Storage Conditions

Outside or detached storage is preferred. Avoid oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Interactions

Ethylenediamine (EDA) (31.6-1000 mg/kg, ip) inhibited the convulsive effects of pentylenetetrazol (100 mg/kg, ip) in mice. EDA (100-1000 mg/kg, ip) incr the convulsion threshold to the iv infusion of 3 convulsants in the order pentylenetetrazol > bicuculline > strychnine.
A 37-yr-old pt sensitized to ethylenediamine by topical use of a steroid cream for scaly rash, developed an itchy morbilliform rash affecting the whole body following piperazine citrate therapy for threadworms.

Dates

Modify: 2023-08-15
Zuidema J: Ethylenediamine, profile of a sensitizing excipient. Pharm Weekbl Sci. 1985 Aug 23;7(4):134-40. [PMID:3900925]
Hasell et al. Triply interlocked covalent organic cages. Nature Chemistry, doi: 10.1038/nchem.739, published online 18 July 2010 http://www.nature.com/nchem
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

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